molecular formula C26H19NO4 B2922034 16-(2-Phenylethyl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione CAS No. 537010-88-1

16-(2-Phenylethyl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione

Cat. No.: B2922034
CAS No.: 537010-88-1
M. Wt: 409.441
InChI Key: RGOSHVJUFBNBCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16-(2-Phenylethyl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione is a useful research compound. Its molecular formula is C26H19NO4 and its molecular weight is 409.441. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Phosphodiesterase (PDE) 3A . PDEs are enzymes that regulate cellular signaling by hydrolyzing intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) . Among the 11 types of PDEs identified, PDE 3A is found in cardiac tissue, platelets, and vascular smooth muscles .

Mode of Action

The compound exhibits inhibitory activity against PDE 3A . By inhibiting PDE 3A, the compound prevents the hydrolysis of cAMP and cGMP, thereby increasing their levels within the cell . This leads to an amplification of the signals transmitted by these second messengers, affecting various cellular processes .

Biochemical Pathways

The increased levels of cAMP and cGMP due to PDE 3A inhibition affect multiple biochemical pathways. These second messengers are involved in a wide range of cellular functions, including the regulation of glycogen, sugar, and lipid metabolism . Therefore, the compound’s action can have broad effects on cellular function .

Pharmacokinetics

Its inhibitory activity against pde 3a was observed in a meoh extract of agarwood

Result of Action

The inhibition of PDE 3A by the compound leads to increased levels of cAMP and cGMP in the cell . This can result in amplified signaling through pathways regulated by these second messengers, potentially affecting a wide range of cellular functions .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For example, the pH, temperature, and presence of other molecules can affect the compound’s stability and its interaction with PDE 3A

Properties

IUPAC Name

16-(2-phenylethyl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19NO4/c28-23-17-8-4-5-9-18(17)24(29)26-22(23)19-10-11-21-20(25(19)31-26)14-27(15-30-21)13-12-16-6-2-1-3-7-16/h1-11H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOSHVJUFBNBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC4=C3C(=O)C5=CC=CC=C5C4=O)OCN1CCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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